molecular formula C14H14F3NO3S B2464587 N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoroacetamide CAS No. 325984-99-4

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2464587
CAS No.: 325984-99-4
M. Wt: 333.33
InChI Key: NDIMAJGFWRYLHU-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-aryl-2,2,2-trifluoroacetamides, characterized by a 1,1-dioxo-2,3-dihydrothiophene (sulfolene) moiety linked to a 3,4-dimethylphenyl group via an acetamide bridge. The trifluoroacetamide group introduces strong electron-withdrawing properties, influencing both reactivity and intermolecular interactions.

Key structural features:

  • 3,4-Dimethylphenyl group: The meta- and para-methyl substituents increase steric bulk and modulate electronic effects compared to unsubstituted phenyl rings.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c1-9-3-4-11(7-10(9)2)18(13(19)14(15,16)17)12-5-6-22(20,21)8-12/h3-7,12H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIMAJGFWRYLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound: N-(3,4-Dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide R₁ = 3,4-(CH₃)₂C₆H₃; R₂ = CF₃ 358.3 Potential pharmaceutical intermediate; enhanced steric hindrance
N-(3-Methoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide R₁ = 3-OCH₃C₆H₄; R₂ = CF₃ 346.3 Improved solubility due to methoxy group
2-Chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)acetamide R₁ = 3-CH₃C₆H₄; R₂ = Cl 310.8 Chloro group may enhance electrophilic reactivity
N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide R₁ = 3,5-(CH₃)₂C₆H₃; R₂ = Cl₃ 297.6 Trichloro group increases crystallinity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Heterocyclic R₁; R₂ = OCH₃ 426.4 Benzothiazole core for kinase inhibition

Structural Differences and Crystallographic Insights

  • Steric Effects: The 3,4-dimethylphenyl group introduces greater steric hindrance than mono-substituted (e.g., 3-CH₃ or 3-OCH₃) analogs, likely affecting crystal packing. For example, N-(3,5-dimethylphenyl)-trichloroacetamide crystallizes in a monoclinic system with two molecules per asymmetric unit, whereas monosubstituted analogs form simpler lattices .
  • Hydrogen Bonding :

    • In N-(thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide, N–H···N hydrogen bonds form inversion dimers (R₂²(8) motif), a feature that may be shared by the target compound if the sulfolene oxygen participates in similar interactions .

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